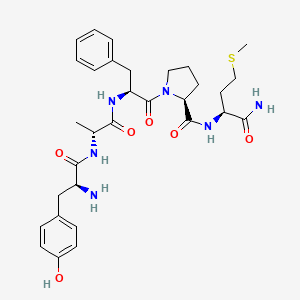
H-Tyr-D-Ala-Phe-Pro-Met-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Tyr-D-Ala-Phe-Pro-Met-NH2 is a synthetic peptide composed of the amino acids tyrosine, D-alanine, phenylalanine, proline, and methionine This compound is known for its unique configuration, particularly the presence of D-alanine, which is less common in naturally occurring peptides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr-D-Ala-Phe-Pro-Met-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The carboxyl group of the first amino acid (tyrosine) is attached to the resin.
Deprotection: The protecting group on the amino acid’s amine group is removed.
Coupling: The next amino acid (D-alanine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (phenylalanine, proline, and methionine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.
化学反応の分析
Types of Reactions
H-Tyr-D-Ala-Phe-Pro-Met-NH2 can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Standard peptide synthesis reagents, such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt), are used for coupling reactions.
Major Products
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Peptide analogs with modified amino acid sequences.
科学的研究の応用
H-Tyr-D-Ala-Phe-Pro-Met-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and receptor interactions.
Medicine: Explored for its potential as an analgesic and in the development of opioid receptor agonists.
Industry: Utilized in the production of peptide-based drugs and as a reference standard in analytical techniques.
作用機序
H-Tyr-D-Ala-Phe-Pro-Met-NH2 exerts its effects primarily through interaction with opioid receptors. The presence of D-alanine enhances its stability and affinity for these receptors. Upon binding, the peptide activates the receptor, leading to downstream signaling events that result in analgesic effects. The molecular targets include the mu-opioid receptor, which is involved in pain modulation.
類似化合物との比較
Similar Compounds
Dermorphin: A heptapeptide with a similar structure but includes glycine and serine residues.
Dermenkephalin: Another peptide with a similar sequence but includes histidine and leucine residues.
Uniqueness
H-Tyr-D-Ala-Phe-Pro-Met-NH2 is unique due to its specific amino acid sequence and the presence of D-alanine, which confers increased stability and receptor affinity. This makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C31H42N6O6S |
|---|---|
分子量 |
626.8 g/mol |
IUPAC名 |
(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C31H42N6O6S/c1-19(34-29(41)23(32)17-21-10-12-22(38)13-11-21)28(40)36-25(18-20-7-4-3-5-8-20)31(43)37-15-6-9-26(37)30(42)35-24(27(33)39)14-16-44-2/h3-5,7-8,10-13,19,23-26,38H,6,9,14-18,32H2,1-2H3,(H2,33,39)(H,34,41)(H,35,42)(H,36,40)/t19-,23+,24+,25+,26+/m1/s1 |
InChIキー |
HJWYJNZTJIQZMB-DDFGHHCKSA-N |
異性体SMILES |
C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
正規SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


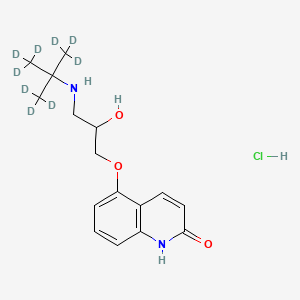
![1-(1,4-dimethyl-2,8-dioxabicyclo[3.2.1]octan-4-yl)-3-[(3S,7R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]propan-1-one](/img/structure/B12430718.png)
![N-[2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]ethyl]-6-[[[3-[bis(pyridin-2-ylmethyl)amino]-2-hydroxypropyl]-(pyridin-2-ylmethyl)amino]methyl]pyridine-3-carboxamide](/img/structure/B12430720.png)

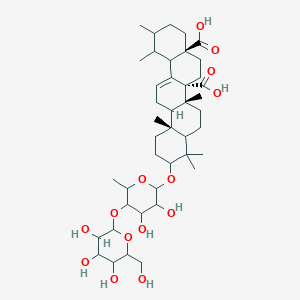
![(2R,3R,4S,5S,6R)-2-[[(10R,13R,17R)-17-[(2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12430745.png)
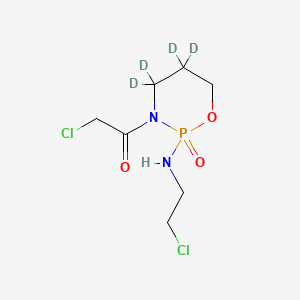
![5H-Pyrrolo[2,3-b]pyrazine-6-carboxamide](/img/structure/B12430763.png)
![sodium;[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12430768.png)
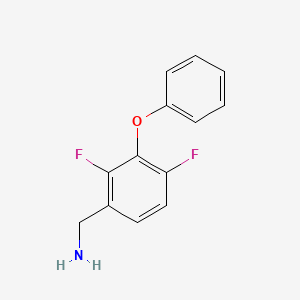
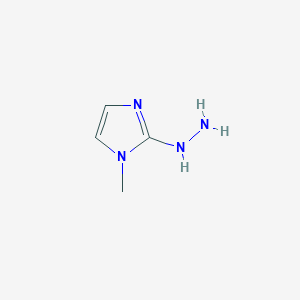

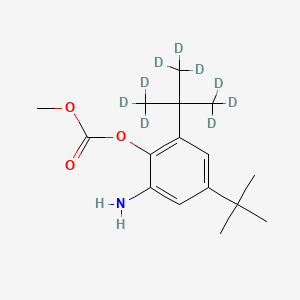
![(1S,10R)-4,13,13-trimethyl-9-methylidene-5,11-dioxatricyclo[8.3.0.04,6]tridecan-12-one](/img/structure/B12430801.png)
